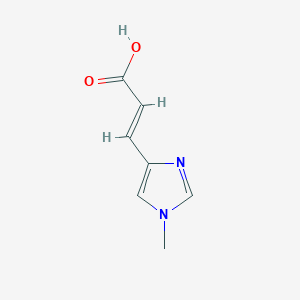

3-(1-Methyl-1H-imidazol-4-yl)acrylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H8N2O2 |

|---|---|

Molecular Weight |

152.15 g/mol |

IUPAC Name |

(E)-3-(1-methylimidazol-4-yl)prop-2-enoic acid |

InChI |

InChI=1S/C7H8N2O2/c1-9-4-6(8-5-9)2-3-7(10)11/h2-5H,1H3,(H,10,11)/b3-2+ |

InChI Key |

WBKTZOKHVUJKIP-NSCUHMNNSA-N |

Isomeric SMILES |

CN1C=C(N=C1)/C=C/C(=O)O |

Canonical SMILES |

CN1C=C(N=C1)C=CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 1 Methyl 1h Imidazol 4 Yl Acrylic Acid and Analogues

Strategies for Imidazole (B134444) N-Methylation

The introduction of a methyl group onto the imidazole ring is a critical step in the synthesis of 3-(1-Methyl-1H-imidazol-4-yl)acrylic acid. This can be achieved through two primary approaches: direct alkylation of a pre-existing imidazole ring system or by utilizing a precursor that already contains the methylated imidazole moiety.

Direct N1-Alkylation of Imidazole Ring Systems

Direct N1-alkylation involves the treatment of a 3-(1H-imidazol-4-yl)acrylic acid derivative with a methylating agent. This method is a straightforward approach to introduce the methyl group at the desired nitrogen atom. The choice of methylating agent and reaction conditions is crucial to ensure selective N1-methylation and avoid potential side reactions, such as esterification of the carboxylic acid.

Common methylating agents for this transformation include methyl iodide, dimethyl sulfate, and methyl tosylate. The reaction is typically carried out in the presence of a base to deprotonate the imidazole nitrogen, thereby increasing its nucleophilicity. The selection of the base is important to prevent unwanted reactions with the acrylic acid moiety.

| Methylating Agent | Base | Solvent | Typical Conditions |

| Methyl Iodide | Potassium Carbonate | Acetone | Reflux |

| Dimethyl Sulfate | Sodium Hydroxide (B78521) | Water/Dichloromethane | Room Temperature |

| Methyl Tosylate | Sodium Hydride | Tetrahydrofuran | 0 °C to Room Temperature |

Synthetic Routes Involving Methylated Imidazole Precursors

An alternative and often more controlled strategy involves the use of a pre-methylated imidazole precursor, such as 1-methyl-1H-imidazole-4-carbaldehyde. This aldehyde can then be elaborated to introduce the acrylic acid side chain. This approach offers the advantage of avoiding potential complications with direct methylation on a more complex molecule.

The synthesis of 1-methyl-1H-imidazole-4-carbaldehyde can be accomplished through the oxidation of (1-methyl-1H-imidazol-4-yl)methanol. A common and efficient method for this oxidation utilizes manganese dioxide in a suitable solvent like acetone. chemicalbook.com

| Starting Material | Reagent | Solvent | Yield |

| (1-methyl-1H-imidazol-4-yl)methanol | Manganese Dioxide | Acetone | 77% chemicalbook.com |

Approaches for Constructing the Acrylic Acid Side Chain

Once the methylated imidazole core is in place, or if the strategy involves forming the side chain before methylation, several methodologies can be employed to construct the acrylic acid moiety. These include condensation reactions, organometallic coupling reactions, and addition reactions.

Condensation Reactions Utilizing Active Methylene (B1212753) Compounds

Condensation reactions provide a classic and effective means of forming the carbon-carbon double bond of the acrylic acid side chain. The Knoevenagel condensation is a particularly relevant example, involving the reaction of an aldehyde or ketone with an active methylene compound, such as malonic acid, in the presence of a basic catalyst.

In the context of synthesizing 3-(1-Methyl-1H-imidazol-4-yl)acrylic acid, 1-methyl-1H-imidazole-4-carbaldehyde can be condensed with malonic acid. This reaction is typically catalyzed by a base such as pyridine or piperidine and often followed by decarboxylation to yield the desired α,β-unsaturated acid.

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Product |

| 1-methyl-1H-imidazole-4-carbaldehyde | Malonic Acid | Pyridine/Piperidine | Ethanol | 3-(1-Methyl-1H-imidazol-4-yl)acrylic acid |

Organometallic Coupling Reactions for Carbon-Carbon Bond Formation

Modern organometallic cross-coupling reactions offer powerful and versatile methods for the formation of carbon-carbon bonds. The Heck reaction, for instance, can be employed to couple a halo-imidazole with acrylic acid or its esters. organic-chemistry.orgodinity.comsemanticscholar.org This reaction is catalyzed by a palladium complex and requires a base.

A plausible synthetic route would involve the Heck reaction between a 4-halo-1-methyl-1H-imidazole (e.g., 4-bromo- or 4-iodo-1-methyl-1H-imidazole) and acrylic acid. The choice of palladium catalyst, ligands, base, and solvent system is critical for achieving high yields and stereoselectivity (favoring the trans-isomer).

| Imidazole Substrate | Coupling Partner | Catalyst | Base | Solvent |

| 4-Bromo-1-methyl-1H-imidazole | Acrylic Acid | Palladium(II) Acetate (B1210297) | Triethylamine | Acetonitrile |

| 4-Iodo-1-methyl-1H-imidazole | Methyl Acrylate | Tetrakis(triphenylphosphine)palladium(0) | Sodium Carbonate | Dimethylformamide |

The Sonogashira coupling provides another organometallic route. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. To synthesize the target compound, a 4-halo-1-methyl-1H-imidazole could be coupled with a protected acetylene derivative, such as trimethylsilylacetylene. Subsequent deprotection and carboxylation would then yield the acrylic acid side chain.

Addition Reactions to Propiolic Acid Derivatives

The Michael addition of an imidazole derivative to an activated alkyne, such as propiolic acid or its esters, represents a direct method for constructing the acrylic acid side chain. This reaction involves the nucleophilic attack of the imidazole nitrogen onto the electron-deficient alkyne.

For the synthesis of 3-(1-Methyl-1H-imidazol-4-yl)acrylic acid, 1-methyl-1H-imidazole can be reacted directly with propiolic acid. The reaction is typically carried out in a suitable solvent and may be facilitated by a base. The regioselectivity of the addition is a key consideration in this approach.

| Imidazole Derivative | Alkyne Derivative | Solvent | Conditions |

| 1-Methyl-1H-imidazole | Propiolic Acid | Acetonitrile | Room Temperature |

| 1-Methyl-1H-imidazole | Ethyl Propiolate | Ethanol | Reflux |

Control of Stereochemistry in the Acrylic Acid Moiety

The geometry of the double bond in the acrylic acid portion of 3-(1-methyl-1H-imidazol-4-yl)acrylic acid is a critical determinant of its biological activity and material properties. Consequently, methods for the selective synthesis of either the (E)- or (Z)-isomer are of paramount importance.

The olefination of 1-methyl-1H-imidazole-4-carbaldehyde is the most common approach to introduce the acrylic acid side chain. The Horner-Wadsworth-Emmons (HWE) and Wittig reactions are the premier methods for this transformation, offering tunable conditions to favor the desired isomer.

Horner-Wadsworth-Emmons (HWE) Reaction: This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde. The stereochemical outcome is influenced by the nature of the phosphonate reagent and the reaction conditions. Generally, the use of stabilized phosphonates, such as triethyl phosphonoacetate, under thermodynamic control (e.g., using NaH in THF), leads predominantly to the (E)-isomer of the corresponding acrylate ester. nih.govchemtube3d.com Aromatic aldehydes, including heteroaromatic aldehydes, typically exhibit high (E)-selectivity in HWE reactions. wikipedia.org

For the synthesis of the (Z)-isomer, the Still-Gennari modification of the HWE reaction is highly effective. wikipedia.orgnih.gov This method employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, in conjunction with strong, non-coordinating bases like potassium bis(trimethylsilyl)amide (KHMDS) and a crown ether (e.g., 18-crown-6) in a polar aprotic solvent like THF at low temperatures. nih.gov These conditions accelerate the elimination of the oxaphosphetane intermediate, favoring the formation of the thermodynamically less stable (Z)-alkene. nih.gov

Wittig Reaction: The Wittig reaction, which utilizes a phosphonium (B103445) ylide, is another powerful tool for olefination. The stereoselectivity of the Wittig reaction is largely dependent on the stability of the ylide. Stabilized ylides, such as (alkoxycarbonylmethylene)triphenylphosphoranes, are resonance-stabilized and tend to be more thermodynamically controlled, leading to the formation of the (E)-alkene. nih.govwikipedia.org These reactions are often performed in aprotic solvents and can even be carried out in aqueous media. nih.govresearchgate.net

Conversely, non-stabilized ylides, which are more reactive, typically favor the formation of the (Z)-alkene under kinetic control, especially in salt-free conditions. wikipedia.org For obtaining the (E)-alkene with non-stabilized ylides, the Schlosser modification can be employed, which involves the use of a strong base at low temperatures to equilibrate the intermediate betaine (B1666868) to the more stable threo-isomer, which then collapses to the (E)-alkene. wikipedia.org

The choice between the HWE and Wittig reaction will depend on the desired stereoisomer and the compatibility of the reagents with the imidazole core. The HWE reaction is often preferred due to the ease of removal of the phosphate byproduct. nih.gov

When chirality is a factor, either in the starting materials or introduced during the synthesis, diastereoselective and enantioselective methods are employed.

Diastereoselective Approaches: If the imidazole precursor or the olefination reagent contains a chiral center, the formation of the acrylic acid moiety can proceed with diastereoselectivity. Chiral auxiliaries attached to the phosphonate reagent in an HWE reaction or to the phosphonium salt in a Wittig reaction can influence the facial selectivity of the attack on the aldehyde, leading to one diastereomer in excess. nih.gov For instance, the use of 8-phenylmenthyl enoates in a tandem Michael-intramolecular Wittig reaction has been shown to induce diastereoselectivity. nih.gov

Enantioselective Approaches: The enantioselective synthesis of acrylic acid derivatives can be achieved through several strategies:

Asymmetric Horner-Wadsworth-Emmons Reaction: This can be accomplished by using a chiral phosphonate reagent or by employing a chiral ligand to mediate the reaction between an achiral phosphonate and the aldehyde. nih.gov Chiral phase-transfer catalysts have also been shown to induce enantioselectivity in HWE reactions. mdpi.com

Asymmetric Wittig Reaction: While less common, asymmetric Wittig reactions can be achieved through the use of chiral phosphonium salts or by employing a chiral base for the deprotonation of the phosphonium salt.

Enantioselective Michael Addition: An alternative strategy involves the enantioselective conjugate addition of a nucleophile to a β-imidazolyl substituted acrylate. This can be catalyzed by chiral organocatalysts or metal complexes to establish a new stereocenter. nih.gov

Enzymatic Reduction: The enzymatic reduction of α,β-unsaturated acids using ene-reductases can provide access to chiral α-substituted acids with high enantioselectivity. researchgate.net

Protective Group Strategies and Deprotection Techniques

The imidazole ring contains a reactive N-H proton that can interfere with many synthetic transformations, particularly those involving strong bases, such as the deprotonation step in HWE and Wittig reactions. Therefore, protection of the imidazole nitrogen is often a crucial step. The carboxylic acid functionality of the final product also typically requires protection in the form of an ester during the olefination step.

Imidazole Protecting Groups:

Trityl (Tr) Group: The triphenylmethyl (trityl) group is a bulky and acid-labile protecting group that is effective for the imidazole nitrogen. It can be introduced by reacting the imidazole with trityl chloride in the presence of a base. The trityl group's steric bulk can also influence the regioselectivity of subsequent reactions. Deprotection is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA) or by using lithium chloride in methanol at reflux. researchgate.netua.es

[2-(Trimethylsilyl)ethoxy]methyl (SEM) Group: The SEM group is another valuable protecting group for imidazoles. It is introduced by reacting the imidazole with SEM-chloride. The SEM group is stable to a wide range of reaction conditions but can be selectively removed under acidic conditions (e.g., HCl) or with fluoride sources like tetrabutylammonium fluoride (TBAF). nih.govtotal-synthesis.com

Carboxylic Acid Protecting Groups: The acrylic acid is typically introduced as an ester, which serves as a protecting group for the carboxylic acid. Common choices include methyl or ethyl esters, which are inherent to the commonly used phosphonoacetate or Wittig reagents. The final step in the synthesis is the hydrolysis of the ester to the free carboxylic acid, which can be achieved under either acidic or basic conditions.

The choice of protecting groups must be orthogonal, meaning that the deprotection of one group should not affect the other. For instance, if a trityl group is used for the imidazole, the ester can be hydrolyzed under basic conditions to avoid premature deprotection of the trityl group. Conversely, if an acid-labile ester like a tert-butyl ester were used, its removal would likely also cleave the trityl or SEM group.

Optimization of Reaction Conditions and Yields

Maximizing the yield of 3-(1-methyl-1H-imidazol-4-yl)acrylic acid requires careful optimization of the reaction parameters for the key olefination step.

Factors Influencing Yield in HWE and Wittig Reactions:

Base and Solvent: The choice of base and solvent is critical. For HWE reactions, strong bases like NaH in anhydrous aprotic solvents such as THF or DMF are common. researchgate.net The solubility of the phosphonate anion and the reaction temperature can significantly impact the reaction rate and yield. In Wittig reactions, strong bases like n-butyllithium or sodium hydride are often used for non-stabilized ylides, while weaker bases can be sufficient for stabilized ylides. wikipedia.orgwikipedia.org

Temperature: The reaction temperature affects both the reaction rate and, in some cases, the stereoselectivity. Low temperatures are often employed to enhance selectivity, while higher temperatures may be necessary to drive the reaction to completion, especially with less reactive substrates. nih.gov

Additives: Additives such as lithium salts (e.g., LiCl) can influence the stereochemical outcome and yield of olefination reactions by affecting the aggregation state of the intermediates. nih.gov Crown ethers are used in Still-Gennari reactions to sequester the potassium cation and generate a more reactive "naked" anion. nih.gov

Substrate Reactivity: The electronic nature of the aldehyde can influence the reaction's efficiency. Electron-rich heteroaromatic aldehydes, like 1-methyl-1H-imidazole-4-carbaldehyde, may be less reactive than their electron-poor counterparts. Therefore, more forcing conditions or more reactive olefination reagents may be required to achieve high yields. researchgate.net

A systematic approach to optimization would involve screening different bases, solvents, temperatures, and reaction times to identify the conditions that provide the highest yield and desired stereoselectivity for the olefination of 1-methyl-1H-imidazole-4-carbaldehyde. Monitoring the reaction progress by techniques like TLC or NMR can help in determining the optimal reaction time and preventing the formation of byproducts. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 3 1 Methyl 1h Imidazol 4 Yl Acrylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a definitive assignment of each proton and carbon atom can be achieved.

¹H NMR Spectral Analysis: Chemical Shifts and Coupling Constants for Imidazole (B134444) and Acrylic Protons

The ¹H NMR spectrum of 3-(1-Methyl-1H-imidazol-4-yl)acrylic acid is expected to exhibit distinct signals corresponding to the protons of the imidazole ring, the N-methyl group, and the acrylic acid chain. The imidazole ring protons, typically found in the aromatic region, are influenced by the electronic environment of the heterocyclic ring. The protons on the acrylic double bond, being vinylic, will also appear in a characteristic downfield region.

The anticipated chemical shifts (δ) are presented in Table 1. The two imidazole protons (H-2 and H-5) are expected to appear as singlets, given their separation and lack of adjacent proton coupling partners. The N-methyl protons will present as a sharp singlet further upfield. The acrylic protons (H-α and H-β) will appear as doublets due to their vicinal coupling, with a characteristic coupling constant (J) for a trans configuration, typically in the range of 15-18 Hz. The acidic proton of the carboxylic acid group is expected to be a broad singlet at a significantly downfield chemical shift and may be exchangeable with D₂O.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 (imidazole) | 7.5 - 7.8 | s | - |

| H-5 (imidazole) | 7.0 - 7.3 | s | - |

| N-CH₃ | 3.6 - 3.9 | s | - |

| H-α (acrylic) | 6.2 - 6.5 | d | 15.0 - 16.0 |

| H-β (acrylic) | 7.4 - 7.7 | d | 15.0 - 16.0 |

| COOH | 12.0 - 13.0 | br s | - |

| Note: Predicted values are based on the analysis of structurally similar compounds and general NMR principles. Actual experimental values may vary. |

¹³C NMR Spectral Analysis: Carbon Framework Elucidation

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of 3-(1-Methyl-1H-imidazol-4-yl)acrylic acid. Each unique carbon atom in the molecule will give rise to a distinct signal. The chemical shifts are indicative of the electronic environment and hybridization of the carbon atoms.

The predicted ¹³C NMR chemical shifts are detailed in Table 2. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal. The carbons of the imidazole ring and the acrylic double bond will resonate in the intermediate region. The N-methyl carbon will appear at the most upfield position.

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 (imidazole) | 135 - 138 |

| C-4 (imidazole) | 138 - 141 |

| C-5 (imidazole) | 118 - 121 |

| N-CH₃ | 33 - 36 |

| C-α (acrylic) | 115 - 118 |

| C-β (acrylic) | 130 - 133 |

| C=O (carboxyl) | 168 - 172 |

| Note: Predicted values are based on the analysis of structurally similar compounds and general NMR principles. Actual experimental values may vary. |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Assignment

While ¹D NMR spectra provide essential information, two-dimensional (2D) NMR techniques are crucial for the definitive assignment of the molecular structure by revealing connectivity between atoms. dntb.gov.ua

COSY (Correlation Spectroscopy): This experiment establishes proton-proton couplings. For 3-(1-Methyl-1H-imidazol-4-yl)acrylic acid, a key correlation would be observed between the α- and β-protons of the acrylic group, confirming their vicinal relationship. chemicalbook.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. chemicalbook.com It would allow for the unambiguous assignment of the protonated carbons in the molecule, such as C-2, C-5, N-CH₃, C-α, and C-β, by linking their respective signals in the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. chemicalbook.com This is particularly powerful for identifying quaternary carbons and piecing together the molecular fragments. For instance, correlations would be expected from the N-methyl protons to C-2 and C-5 of the imidazole ring, and from the acrylic protons (H-α and H-β) to the imidazole carbons and the carbonyl carbon, thus confirming the connectivity of the entire structure.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present.

Vibrational Mode Analysis of the Imidazole Ring System

The imidazole ring exhibits a series of characteristic vibrational modes. ajchem-a.com These include C-H stretching, C=N and C=C ring stretching, and in-plane and out-of-plane ring bending vibrations. The C-H stretching vibrations of the imidazole ring typically appear around 3100-3150 cm⁻¹. The ring stretching vibrations, which are often coupled, give rise to a set of bands in the 1400-1600 cm⁻¹ region. alfa-chemistry.com

Characteristic Absorptions of the Carboxylic Acid and Carbon-Carbon Double Bond

The carboxylic acid and the acrylic C=C double bond have very distinct and strong absorptions in the IR spectrum. The most prominent is the C=O stretching vibration of the carboxylic acid, which is expected to appear as a strong, sharp band in the region of 1680-1710 cm⁻¹. amanote.comresearchgate.net The O-H stretching vibration of the carboxylic acid is also highly characteristic, appearing as a very broad band spanning from approximately 2500 to 3300 cm⁻¹, often overlapping with C-H stretching signals. sigmaaldrich.comresearchgate.net This broadness is a result of strong hydrogen bonding between carboxylic acid molecules. sigmaaldrich.comresearchgate.net The C=C stretching of the acrylic moiety is expected to be observed around 1630-1650 cm⁻¹. researchgate.net

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| Imidazole/Alkene | C-H stretch | 3000 - 3150 | Medium |

| Carboxylic Acid | C=O stretch | 1680 - 1710 | Strong, Sharp |

| Alkene | C=C stretch | 1630 - 1650 | Medium |

| Imidazole | Ring stretch | 1400 - 1600 | Medium to Strong |

| Carboxylic Acid | C-O stretch | 1210 - 1320 | Strong |

| Carboxylic Acid | O-H bend | 920 - 950 | Broad, Medium |

| Note: Predicted values are based on the analysis of structurally similar compounds and general IR principles. Actual experimental values may vary. |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of an analyte.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the unambiguous determination of a compound's elemental composition. numberanalytics.comazolifesciences.com Unlike standard mass spectrometry, HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass analyzers, can measure m/z values with very high accuracy, typically within 5 parts per million (ppm). numberanalytics.com This precision allows for the differentiation between compounds with the same nominal mass but different elemental formulas. researchgate.net

For 3-(1-Methyl-1H-imidazol-4-yl)acrylic acid, with the molecular formula C₇H₈N₂O₂, the theoretical exact mass can be calculated. An experimental HRMS measurement would be expected to align closely with this theoretical value, thereby confirming the elemental composition.

Table 1: Theoretical and Expected HRMS Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₈N₂O₂ |

| Theoretical Monoisotopic Mass | 152.0586 g/mol |

| Expected Ion (ESI+) | [M+H]⁺ |

| Theoretical m/z of [M+H]⁺ | 153.0658 |

Fragmentation Pathway Analysis via Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) provides deeper structural insights by fragmenting a selected precursor ion and analyzing the resulting product ions. numberanalytics.com This technique helps to piece together the molecular structure by observing how the molecule breaks apart under energetic conditions. nih.gov

While specific experimental MS/MS data for 3-(1-Methyl-1H-imidazol-4-yl)acrylic acid is not detailed in the available literature, a probable fragmentation pathway can be proposed based on the known behavior of carboxylic acids and imidazole derivatives. nih.govlibretexts.org The fragmentation of imidazole rings typically involves the loss of substituents, while the ring itself remains relatively intact. nih.govresearchgate.net Carboxylic acids are known to fragment via the loss of water (H₂O) and carbon dioxide (CO₂). libretexts.orgresearchgate.net

A likely fragmentation cascade for the [M+H]⁺ ion of 3-(1-Methyl-1H-imidazol-4-yl)acrylic acid would involve initial losses from the acrylic acid moiety, followed by cleavages related to the imidazole ring.

Table 2: Proposed MS/MS Fragmentation of [C₇H₈N₂O₂ + H]⁺

| Precursor Ion (m/z) | Proposed Fragment | Fragment Formula | Fragment m/z (Theoretical) | Neutral Loss |

|---|---|---|---|---|

| 153.0658 | Loss of water | [C₇H₇N₂O]⁺ | 135.0553 | H₂O |

| 153.0658 | Loss of carbon dioxide | [C₆H₉N₂]⁺ | 109.0760 | CO₂ |

| 135.0553 | Loss of carbon monoxide | [C₆H₇N₂]⁺ | 107.0604 | CO |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure, particularly in conjugated systems. fiveable.melibretexts.org

Electronic Transitions and Chromophoric Properties

The structural unit responsible for absorbing UV-Vis radiation is known as a chromophore. In 3-(1-Methyl-1H-imidazol-4-yl)acrylic acid, the chromophore is the extended conjugated system comprising the imidazole ring and the α,β-unsaturated acrylic acid side chain. The absorption of UV light excites electrons from a lower energy molecular orbital to a higher energy one. pressbooks.pub For this compound, the most significant electronic transition is the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), which is classified as a π → π* transition. jove.com

Spectroscopic Signatures of Conjugated Systems

The extent of conjugation in a molecule directly influences its UV-Vis absorption spectrum. jackwestin.com Increased conjugation lowers the energy gap between the HOMO and LUMO, resulting in light absorption at a longer wavelength (a bathochromic or red shift). jove.com The conjugated system in 3-(1-Methyl-1H-imidazol-4-yl)acrylic acid is expected to produce a strong absorption band in the UV region, likely between 200-400 nm. libretexts.org

The presence of the N-methyl group may also subtly influence the absorption maximum (λ_max). Methyl groups are weakly electron-donating and can cause a small bathochromic shift compared to the unmethylated parent compound. researchgate.net Furthermore, environmental factors such as solvent polarity can also affect the λ_max.

Table 3: Expected UV-Vis Spectroscopic Properties

| Property | Expected Characteristic |

|---|---|

| Chromophore | Imidazole ring conjugated with acrylic acid |

| Primary Transition Type | π → π* |

| Expected λ_max Region | ~220-300 nm |

X-ray Crystallography for Solid-State Molecular Architecture (if applicable to the compound or its derivatives)

While no published crystal structure for 3-(1-Methyl-1H-imidazol-4-yl)acrylic acid itself is currently available, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. numberanalytics.comwikipedia.org This technique, when applied to a suitable single crystal of the compound or a derivative, can provide a wealth of structural information. nih.govfiveable.me

An X-ray crystallographic analysis would unambiguously determine:

Molecular Conformation: The exact spatial orientation of the imidazole ring relative to the acrylic acid side chain.

Bond Parameters: Precise measurements of all bond lengths and angles.

Stereochemistry: Definitive assignment of the geometry (E or Z) at the carbon-carbon double bond of the acrylic acid moiety.

Intermolecular Interactions: The nature and geometry of hydrogen bonds (e.g., between the carboxylic acid proton and an imidazole nitrogen of a neighboring molecule) and other non-covalent interactions that dictate the crystal packing. youtube.com

This detailed structural map is invaluable for understanding the compound's physical properties and its potential interactions in a biological or material context.

Chemical Reactivity and Reaction Mechanisms of 3 1 Methyl 1h Imidazol 4 Yl Acrylic Acid

Reactions Involving the Imidazole (B134444) Nitrogen Atoms

The imidazole ring in 3-(1-methyl-1H-imidazol-4-yl)acrylic acid contains two nitrogen atoms, N1 and N3. The N1 nitrogen is already substituted with a methyl group, leaving the N3 nitrogen as the primary site for further reactions on the heterocyclic ring.

Further Alkylation or Acylation at N3

The N3 atom of the 1-methyl-1H-imidazol-4-yl group possesses a lone pair of electrons and can act as a nucleophile, making it susceptible to alkylation and acylation reactions.

Alkylation:

Further alkylation of the N3 nitrogen with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) leads to the formation of a quaternary 1,3-dialkyl-1H-imidazolium salt. researchgate.netmdpi.comrsc.org This reaction proceeds via a standard SN2 mechanism, where the N3 nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. The resulting product is a cationic imidazolium (B1220033) salt with a corresponding anionic counter-ion. These imidazolium salts are a class of ionic liquids and have garnered significant interest for their unique properties and applications in catalysis and materials science. researchgate.netrsc.org The general scheme for the alkylation of 1-methylimidazole (B24206) derivatives is well-established. researchgate.netmdpi.comrsc.org

Acylation:

Similarly, the N3 nitrogen can be acylated by reacting with acylating agents such as acyl chlorides or anhydrides. This reaction typically occurs under basic conditions to neutralize the acid generated and results in the formation of an N-acylimidazolium salt. These salts are often highly reactive and can act as acyl transfer agents.

| Reactant | Reagent | Product | Reaction Type |

| 3-(1-Methyl-1H-imidazol-4-yl)acrylic acid | Alkyl Halide (e.g., CH₃I) | 3-(1,3-Dimethyl-1H-imidazol-3-ium-4-yl)acrylic acid halide | N-Alkylation (Quaternization) |

| 3-(1-Methyl-1H-imidazol-4-yl)acrylic acid | Acyl Halide (e.g., CH₃COCl) | 3-(1-Acyl-3-methyl-1H-imidazol-3-ium-4-yl)acrylic acid halide | N-Acylation |

Formation of N-Oxides or other Heterocyclic Adducts

The nitrogen atoms in the imidazole ring can also undergo oxidation to form N-oxides.

N-Oxide Formation:

The N3 nitrogen of 1-methylimidazole can be oxidized to form 1-methylimidazole-N-oxide. wikipedia.org This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. The reaction involves the nucleophilic attack of the nitrogen atom on the electrophilic oxygen of the oxidizing agent. The presence of the acrylic acid moiety may influence the reaction conditions required for selective N-oxidation. Imidazole N-oxides are versatile intermediates in organic synthesis.

| Reactant | Reagent | Product | Reaction Type |

| 3-(1-Methyl-1H-imidazol-4-yl)acrylic acid | Oxidizing Agent (e.g., H₂O₂) | 3-(1-Methyl-3-oxido-1H-imidazol-3-ium-4-yl)acrylic acid | N-Oxidation |

Reactions at the Acrylic Acid Moiety

The acrylic acid portion of the molecule offers several reaction sites: the carbon-carbon double bond and the carboxylic acid group.

Electrophilic and Nucleophilic Additions to the Carbon-Carbon Double Bond

The carbon-carbon double bond in the acrylic acid moiety is activated by the electron-withdrawing carboxylic acid group, making it susceptible to both electrophilic and nucleophilic addition reactions.

Nucleophilic Addition (Michael Addition):

The β-carbon of the acrylic acid is electrophilic and can undergo conjugate or Michael addition with various nucleophiles. wikipedia.orglibretexts.orgmakingmolecules.com This is a widely utilized reaction for the formation of carbon-carbon and carbon-heteroatom bonds. benthamopenarchives.comwikipedia.orgorganic-chemistry.org For instance, amines, thiols, and carbanions can add to the double bond. The reaction is typically base-catalyzed, which enhances the nucleophilicity of the attacking species. In the context of 3-(1-methyl-1H-imidazol-4-yl)acrylic acid, the imidazole ring of another molecule could potentially act as a nucleophile, leading to dimerization or polymerization under certain conditions.

Electrophilic Addition:

While less common for α,β-unsaturated carbonyl compounds compared to simple alkenes, electrophilic addition can occur, for example, with halogens (e.g., Br₂). The reaction would proceed via a cyclic halonium ion intermediate, followed by attack of a nucleophile.

| Reaction Type | Nucleophile/Electrophile | Product |

| Michael Addition | Amine (R₂NH) | 3-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid derivative |

| Michael Addition | Thiol (RSH) | 3-Thio-3-(1-methyl-1H-imidazol-4-yl)propanoic acid derivative |

| Halogenation | Bromine (Br₂) | 2,3-Dibromo-3-(1-methyl-1H-imidazol-4-yl)propanoic acid |

Esterification and Amidation Reactions of the Carboxylic Acid Group

The carboxylic acid group readily undergoes esterification and amidation reactions.

Esterification:

Reacting 3-(1-methyl-1H-imidazol-4-yl)acrylic acid with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) yields the corresponding ester. google.com This is a reversible equilibrium reaction, and the removal of water can drive it to completion. The synthesis of methyl 3-(1H-imidazol-4-yl)acrylate, the ester of the non-N-methylated analog, has been reported. nih.gov

Amidation:

The carboxylic acid can be converted to an amide by reaction with an amine. This typically requires activation of the carboxylic acid, for example, by converting it to an acyl chloride or by using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). Direct reaction of the carboxylic acid with an amine at high temperatures is also possible but can sometimes lead to side reactions. The synthesis of various acrylamide (B121943) derivatives is a well-established process. fiveable.megoogle.com

| Reactant | Reagent | Product | Reaction Type |

| 3-(1-Methyl-1H-imidazol-4-yl)acrylic acid | Alcohol (R-OH), Acid Catalyst | 3-(1-Methyl-1H-imidazol-4-yl)acrylic acid ester | Esterification |

| 3-(1-Methyl-1H-imidazol-4-yl)acrylic acid | Amine (R-NH₂), Coupling Agent | 3-(1-Methyl-1H-imidazol-4-yl)acrylamide | Amidation |

Reduction of the Double Bond

The carbon-carbon double bond of the acrylic acid moiety can be reduced to a single bond through catalytic hydrogenation. libretexts.org This reaction typically employs a metal catalyst, such as palladium, platinum, or nickel, and a source of hydrogen gas (H₂). rsc.orgnih.gov The reaction is generally a syn-addition of two hydrogen atoms across the double bond. This would convert 3-(1-methyl-1H-imidazol-4-yl)acrylic acid into 3-(1-methyl-1H-imidazol-4-yl)propanoic acid. The conditions for catalytic hydrogenation can often be controlled to selectively reduce the double bond without affecting the imidazole ring.

| Reactant | Reagent | Product | Reaction Type |

| 3-(1-Methyl-1H-imidazol-4-yl)acrylic acid | H₂, Metal Catalyst (e.g., Pd/C) | 3-(1-Methyl-1H-imidazol-4-yl)propanoic acid | Catalytic Hydrogenation |

Functionalization of the Imidazole Ring (e.g., halogenation, nitration, sulfonation)

The imidazole ring is generally susceptible to electrophilic attack. globalresearchonline.netuobabylon.edu.iq The substitution pattern on the imidazole ring of 3-(1-Methyl-1H-imidazol-4-yl)acrylic acid will be directed by the existing substituents. The N-methyl group at position 1 and the acrylic acid group at position 4 will influence the regioselectivity of electrophilic substitution. In general, electrophilic substitution on the imidazole ring is favored at the 4 or 5-positions due to the formation of a more stable cationic intermediate. uobabylon.edu.iq Given that the 4-position is already substituted, electrophilic attack would be expected to occur at the 2 or 5-positions. The electron-withdrawing nature of the acrylic acid group would likely deactivate the ring towards electrophilic substitution to some extent.

Halogenation: Halogenation of imidazoles can proceed readily. For instance, bromination can be achieved using bromine in a solvent like chloroform. uobabylon.edu.iq Iodination can be carried out with iodine in an alkaline solution. uobabylon.edu.iq For 3-(1-Methyl-1H-imidazol-4-yl)acrylic acid, one would anticipate that halogenation would occur at the less sterically hindered and electronically favorable positions on the imidazole ring, likely the 2 or 5-positions.

Nitration: Nitration of imidazoles typically requires strong acidic conditions, such as a mixture of nitric acid and sulfuric acid. uobabylon.edu.iqrsc.org The reaction conditions need to be carefully controlled to prevent unwanted side reactions or degradation of the acrylic acid moiety. For example, the nitration of 2-methylimidazole (B133640) to 2-methyl-5-nitroimidazole (B138375) can be achieved with a mixture of nitric and sulfuric acid, with the reaction temperature being a critical parameter to control safety and yield. google.comresearchgate.net A similar approach could be envisioned for 3-(1-Methyl-1H-imidazol-4-yl)acrylic acid, with the nitro group expected to substitute at an available position on the imidazole ring.

Sulfonation: Sulfonation of imidazole can be accomplished using fuming sulfuric acid (oleum) or disulfuric acid at elevated temperatures. uobabylon.edu.iq This reaction leads to the formation of imidazole-sulfonic acids. The application of such harsh conditions to 3-(1-Methyl-1H-imidazol-4-yl)acrylic acid would need to be evaluated for potential side reactions involving the acrylic acid group.

| Reaction | Reagents and Conditions | Expected Product Position on Imidazole Ring | Reference |

|---|---|---|---|

| Halogenation (Bromination) | Br₂ in CHCl₃ | 2- or 5-position | uobabylon.edu.iq |

| Halogenation (Iodination) | I₂ in alkaline solution | 2- or 5-position | uobabylon.edu.iq |

| Nitration | HNO₃/H₂SO₄ mixture, controlled temperature | 5-position | uobabylon.edu.iqgoogle.com |

| Sulfonation | H₂S₂O₇ at 100°C | 5-position | uobabylon.edu.iq |

Hydrolysis and Decarboxylation Pathways

Hydrolysis: The hydrolysis of the ester derivatives of 3-(1-Methyl-1H-imidazol-4-yl)acrylic acid can be achieved under acidic or basic conditions to yield the parent carboxylic acid. For example, the hydrolysis of cinnamate (B1238496) esters is a common reaction, often carried out with a base like potassium hydroxide (B78521) in an alcohol-water mixture, followed by acidification. youtube.com This process involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to give the carboxylate and the alcohol. Subsequent acidification protonates the carboxylate to give the carboxylic acid.

Decarboxylation: Decarboxylation of α,β-unsaturated carboxylic acids like 3-(1-Methyl-1H-imidazol-4-yl)acrylic acid, which involves the loss of carbon dioxide, can be challenging under mild conditions. stackexchange.com However, several methods can be employed:

Thermal Decarboxylation: Heating the carboxylic acid, sometimes in the presence of a catalyst, can induce decarboxylation. acs.org The mechanism can vary depending on the substrate. For some α,β-unsaturated acids, isomerization to a β,γ-unsaturated acid may precede decarboxylation through a cyclic transition state. stackexchange.com

Acid-Catalyzed Decarboxylation: In the presence of a strong acid, the double bond is protonated, leading to the formation of a carbocation intermediate. Subsequent elimination of carbon dioxide yields the final product. This has been demonstrated for compounds like cinnamic acid. stackexchange.com

Metal-Catalyzed Decarboxylation: Transition metals, such as rhodium(III), can catalyze the decarboxylative coupling of acrylic acids with other molecules. nih.govacs.org In these reactions, the carboxylic acid acts as a traceless activating group. nih.gov Copper salts in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have also been shown to facilitate the decarboxylation of unsaturated carboxylic acids at elevated temperatures. google.com

The product of the decarboxylation of 3-(1-Methyl-1H-imidazol-4-yl)acrylic acid would be 1-methyl-4-vinylimidazole.

| Method | Reagents and Conditions | General Mechanism | Reference |

|---|---|---|---|

| Thermal | High temperature (e.g., >200°C) | Isomerization to β,γ-unsaturated acid followed by cyclic transition state or direct elimination. | stackexchange.comacs.org |

| Acid-Catalyzed | Strong acid (e.g., H₂SO₄) | Protonation of the double bond, formation of a carbocation, and loss of CO₂. | stackexchange.com |

| Metal-Catalyzed | Rh(III) complexes or Cu(I)/Cu(II) salts with a base (e.g., DBU) at elevated temperatures. | Formation of a metal-carboxylate intermediate followed by decarboxylation. | nih.govacs.orggoogle.com |

Coordination Chemistry with Metal Ions

The presence of both a nitrogen donor atom in the imidazole ring and an oxygen donor in the carboxylate group makes 3-(1-Methyl-1H-imidazol-4-yl)acrylic acid a versatile ligand for the formation of coordination complexes and metal-organic frameworks (MOFs). nih.govkoreascience.krwpi.edu The imidazole nitrogen (specifically N3, the pyridine-type nitrogen) and the carboxylate group can coordinate to metal ions in various modes, leading to the formation of diverse structures, from simple mononuclear complexes to extended one-, two-, or three-dimensional coordination polymers. nih.govkoreascience.kr

The coordination can occur through:

The imidazole nitrogen atom only.

The carboxylate group only (in a monodentate, bidentate chelating, or bridging fashion).

Both the imidazole nitrogen and the carboxylate group, acting as a bridging ligand to link multiple metal centers.

The specific coordination mode and the resulting structure of the metal complex will depend on several factors, including the nature of the metal ion (its size, charge, and preferred coordination geometry), the reaction conditions (solvent, temperature, pH), and the presence of other auxiliary ligands. koreascience.kr For instance, studies on similar imidazole-carboxylate ligands have shown the formation of coordination polymers with various metal ions like Cu(II), Co(II), Zn(II), and Cd(II). nih.gov These structures often exhibit interesting topologies and properties, such as luminescence and catalytic activity. nih.govkoreascience.kr The synthesis of such complexes is often carried out under hydrothermal or solvothermal conditions. nih.govyoutube.com

| Ligand | Metal Ion | Resulting Structure Type | Reference |

|---|---|---|---|

| 3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylic acid | Co(II), Ni(II), Zn(II) | 2D and 3D coordination polymers | koreascience.kr |

| 1,4-di(1H-imidazol-4-yl)benzene and various dicarboxylates | Cu(II), Co(II), Zn(II), Cd(II) | 2D and 3D coordination polymers | nih.gov |

| 4-(Imidazol-1-yl)benzoic acid | Cu(II), Cd(II) | Porous metal-organic frameworks | wpi.edu |

Computational Chemistry and Theoretical Investigations of 3 1 Methyl 1h Imidazol 4 Yl Acrylic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and properties of molecules like 3-(1-Methyl-1H-imidazol-4-yl)acrylic acid.

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of organic molecules. For a molecule similar in structure, trans-3-(trans-4-imidazolyl)acrylic acid, DFT calculations using the B3LYP method with 6-311++G(**) and cc-pVTZ basis sets have been employed to determine its structural parameters, thermodynamic properties, and vibrational frequencies. nih.gov Such studies analyze the effects of the acrylyl group substituent on the vibrational frequencies of the imidazole (B134444) ring. nih.gov

The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical in understanding the chemical reactivity of the molecule. The energies of these orbitals and the resulting HOMO-LUMO energy gap are key descriptors of molecular stability and reactivity. For instance, a smaller energy gap suggests higher reactivity. Natural Bond Orbital (NBO) analysis is also a valuable technique used to understand the delocalization of electron density between occupied and unoccupied orbitals, which indicates the intramolecular charge transfer and the stability of the molecule. nih.gov

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a molecule are often dictated by its three-dimensional structure. Conformational analysis of imidazole derivatives is essential to identify the most stable conformers and to understand the energy barriers between different conformations. Methods like the MM+ force field and semi-empirical AM1 have been used to perform conformational analysis on a series of imidazole derivatives. lew.ro These studies reveal that for some imidazole derivatives, helical conformers are among the most stable, with low energy barriers for the rotation of flexible bonds, suggesting that multiple conformations can be easily interconverted. lew.ro For 3-(1-Methyl-1H-imidazol-4-yl)acrylic acid, a potential energy surface (PES) scan for the rotatable bonds would be necessary to identify the global minimum energy conformer.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are highly effective in predicting spectroscopic data, which can be compared with experimental results to confirm the molecular structure. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach within DFT to calculate NMR chemical shifts. nih.gov Theoretical calculations of ¹H and ¹³C NMR isotropic chemical shifts have been successfully compared with experimental values for similar compounds, aiding in the precise assignment of spectral peaks. nih.gov

Similarly, the vibrational frequencies (IR and Raman) can be calculated and compared with experimental spectra. The theoretical vibrational frequencies of trans-3-(trans-4-imidazolyl)acrylic acid have been precisely assigned and analyzed, showing good correlation with experimental data. nih.gov This allows for a detailed understanding of the vibrational modes of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for a structurally similar compound, trans-3-(trans-4-imidazolyl)acrylic acid Note: The following data is for trans-3-(trans-4-imidazolyl)acrylic acid and is used as a close approximation for 3-(1-Methyl-1H-imidazol-4-yl)acrylic acid. Experimental values are typically compared against calculated values to confirm assignments.

| Atom | Calculated ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |

| Imidazole H2 | 7.65 | - |

| Imidazole H5 | 7.10 | - |

| Acrylic α-H | 6.30 | - |

| Acrylic β-H | 7.50 | - |

| Imidazole C2 | - | 135.2 |

| Imidazole C4 | - | 137.8 |

| Imidazole C5 | - | 118.5 |

| Acrylic C=O | - | 170.1 |

| Acrylic α-C | - | 120.4 |

| Acrylic β-C | - | 133.6 |

Table 2: Predicted IR Frequencies for a structurally similar compound, trans-3-(trans-4-imidazolyl)acrylic acid Note: The following data is for trans-3-(trans-4-imidazolyl)acrylic acid and is used as a close approximation for 3-(1-Methyl-1H-imidazol-4-yl)acrylic acid.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| O-H stretch | 3500-3300 | Carboxylic acid |

| N-H stretch | 3150 | Imidazole ring |

| C-H stretch | 3100-3000 | Aromatic and vinylic |

| C=O stretch | 1710 | Carboxylic acid |

| C=C stretch | 1640 | Acrylic group |

| C=N stretch | 1600 | Imidazole ring |

| C-O stretch | 1300-1200 | Carboxylic acid |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are employed to study the behavior of molecules over time, providing a dynamic picture of their interactions and movements.

Investigation of Intermolecular Interactions in Condensed Phases

MD simulations are particularly useful for studying the behavior of 3-(1-Methyl-1H-imidazol-4-yl)acrylic acid in a solvent, such as water, or in a condensed phase. These simulations can reveal how the molecule interacts with its surroundings through hydrogen bonding and other non-covalent interactions. For instance, MD simulations of imidazole in aqueous solution have shown the formation of hydration shells around the molecule. rdd.edu.iq Such studies can also elucidate the tendency of molecules to self-associate into dimers or larger aggregates in solution. nih.gov Understanding these intermolecular interactions is crucial for predicting the solubility, stability, and transport properties of the compound.

Reaction Mechanism Modeling

Computational modeling can be used to investigate the potential chemical reactions involving 3-(1-Methyl-1H-imidazol-4-yl)acrylic acid. This includes studying the reaction pathways, transition states, and activation energies for various transformations. For example, the reaction mechanism of acrylic acid polymerization has been modeled to understand the influence of inhibitors. acs.org Similarly, the mechanism of betaine (B1666868) formation from the reaction of acrylic acid with imidazole compounds has been studied using NMR and computational methods. lew.ro For 3-(1-Methyl-1H-imidazol-4-yl)acrylic acid, modeling its potential reactions, such as esterification or addition reactions at the acrylic double bond, can provide valuable insights for synthetic chemists.

Transition State Analysis for Key Synthetic Transformations

While specific computational studies on the transition state analysis for the synthesis of 3-(1-Methyl-1H-imidazol-4-yl)acrylic acid are not extensively documented in the literature, we can infer plausible reaction pathways and transition state characteristics by examining theoretical investigations of related imidazole and acrylic acid syntheses. The synthesis of this molecule likely involves the formation of the 1-methyl-1H-imidazol-4-yl core followed by the introduction of the acrylic acid side chain, or a convergent approach where a precursor containing the acrylic acid moiety is cyclized to form the imidazole ring.

Plausible Synthetic Pathways and Theoretical Considerations:

Another synthetic strategy could involve the functionalization of a pre-formed 1-methylimidazole (B24206) ring. For instance, a Vilsmeier-Haack type formylation at the C4 position followed by a Knoevenagel or Wittig-type reaction with a suitable acetic acid derivative would introduce the acrylic acid side chain. Theoretical studies on these types of reactions for other heterocyclic systems can provide insights into the transition state geometries and energies. For example, the addition of a nucleophile to an aldehyde is a key step where the transition state involves the formation of a new C-C bond, and its stability is influenced by stereoelectronic factors.

The table below presents hypothetical activation energies for key steps in a plausible synthetic route, based on computational studies of analogous reactions. These values are illustrative and would require specific calculations for 3-(1-Methyl-1H-imidazol-4-yl)acrylic acid for accurate determination.

| Reaction Step | Plausible Reaction Type | Analogous System Studied | Illustrative Activation Energy (kcal/mol) |

| Imidazole Ring Formation | Three-component condensation | Imidazole synthesis from glyoxal, ammonia, and formaldehyde (B43269) tandfonline.comacs.org | 15-30 |

| C-C Bond Formation | Knoevenagel Condensation | Reaction of an aldehyde with an active methylene (B1212753) compound | 10-20 |

| C-C Bond Formation | Wittig Reaction | Reaction of an aldehyde with a phosphonium (B103445) ylide | 10-15 |

It is important to note that the presence of the methyl group on the imidazole nitrogen and the acrylic acid substituent at the C4 position would influence the electron density and steric environment of the reacting centers, thereby affecting the transition state energies and reaction pathways. Future computational studies are needed to elucidate the precise transition state structures and energetics for the synthesis of this specific molecule.

Theoretical Studies of Acid-Base Properties and Tautomerism

The acid-base properties and tautomeric equilibrium of 3-(1-Methyl-1H-imidazol-4-yl)acrylic acid are fundamental to its behavior in biological systems and its potential applications. Computational methods, particularly DFT, have been successfully employed to predict the pKa values and relative stabilities of tautomers for various imidazole-containing compounds. sid.irnih.gov

Acid-Base Properties:

The 3-(1-Methyl-1H-imidazol-4-yl)acrylic acid molecule possesses two primary ionizable groups: the carboxylic acid and the imidazole ring.

Carboxylic Acid Group: The acrylic acid moiety is expected to be the more acidic group. The pKa of acrylic acid itself is around 4.25. The electron-withdrawing nature of the 1-methyl-1H-imidazol-4-yl ring is likely to have a modest acidifying effect on the carboxylic acid proton, potentially lowering its pKa slightly compared to unsubstituted acrylic acid. Computational studies using continuum solvation models can provide accurate predictions of pKa values. researchgate.net

Imidazole Ring: The imidazole ring can be protonated at the N3 position. The pKa of the conjugate acid of imidazole is approximately 7.0. nih.gov The methyl group at the N1 position in 3-(1-Methyl-1H-imidazol-4-yl)acrylic acid is an electron-donating group, which would be expected to increase the basicity (and thus the pKa of the conjugate acid) of the imidazole ring compared to unsubstituted imidazole. However, the electron-withdrawing acrylic acid substituent at the C4 position would counteract this effect, leading to a decrease in basicity. Theoretical calculations on 1-methylimidazole have shown a pKa close to that of imidazole. sid.ir Therefore, the pKa of the imidazolium (B1220033) ion of the title compound is anticipated to be in a similar range, with the precise value depending on the balance of these electronic effects.

The following table summarizes the predicted pKa values based on theoretical considerations and data from analogous compounds.

| Ionizable Group | Analogous Compound | Experimental pKa of Analog | Predicted pKa Range for 3-(1-Methyl-1H-imidazol-4-yl)acrylic acid |

| Carboxylic Acid | Acrylic Acid | ~4.25 | 3.5 - 4.5 |

| Imidazole (Conjugate Acid) | 1-Methylimidazole | ~7.0 sid.ir | 6.0 - 7.0 |

Tautomerism:

For 3-(1-Methyl-1H-imidazol-4-yl)acrylic acid, the N-methylation at the N1 position prevents the common annular tautomerism observed in unsubstituted imidazole where a proton can reside on either nitrogen atom. researchgate.netnih.gov This simplifies the tautomeric landscape considerably.

However, one could consider the potential for other tautomeric forms, such as those involving the acrylic acid side chain. For instance, a zwitterionic tautomer could exist where the carboxylic acid proton has transferred to the N3 position of the imidazole ring. The relative stability of the neutral and zwitterionic forms can be evaluated computationally by comparing their Gibbs free energies in the gas phase and in solution.

Computational studies on related imidazole-containing amino acids have shown that the relative population of tautomers is highly dependent on the solvent environment. nih.gov In polar solvents, the zwitterionic form is often stabilized. For 3-(1-Methyl-1H-imidazol-4-yl)acrylic acid, it is expected that the neutral form would be the most stable tautomer in the gas phase and in nonpolar solvents, while the zwitterionic form might have a higher population in polar, protic solvents.

DFT calculations can provide quantitative predictions of the relative energies of these tautomers. The table below presents a hypothetical comparison of the relative energies of the neutral and zwitterionic tautomers in different environments.

| Tautomer | Structure | Relative Energy in Gas Phase (kcal/mol) | Relative Energy in Water (kcal/mol) |

| Neutral | 3-(1-Methyl-1H-imidazol-4-yl)acrylic acid | 0 (Reference) | 0 (Reference) |

| Zwitterionic | 3-(1-Methyl-1H-imidazolium-4-yl)acrylate | > 10 | Potentially lower, dependent on specific calculations |

Further theoretical investigations are necessary to precisely quantify the pKa values and the tautomeric equilibrium for 3-(1-Methyl-1H-imidazol-4-yl)acrylic acid, which will be crucial for understanding its chemical and biological behavior.

Advanced Applications in Materials Science and Chemical Synthesis Excluding Biological Contexts

Polymer Chemistry and Functional Materials Development

The presence of the acrylic acid group allows 3-(1-Methyl-1H-imidazol-4-yl)acrylic acid to be readily incorporated into polymer chains through various polymerization techniques. The resulting polymers gain the specific chemical characteristics of the imidazole (B134444) side group, leading to the development of novel functional materials.

3-(1-Methyl-1H-imidazol-4-yl)acrylic acid can be copolymerized with a wide range of other vinyl monomers to produce polymers with finely tuned properties. The ratio of the imidazole-containing monomer to the comonomer(s) in the polymer backbone is a critical factor in determining the final characteristics of the material. For instance, copolymer hydrogels prepared from acrylic acid and a functional comonomer have demonstrated that the incorporation of specific side groups leads to enhanced mechanical stability and novel responsive behaviors. nih.gov The imidazole group, in particular, can impart properties such as pH-sensitivity and metal-coordinating capabilities.

A key example of this principle is seen in the development of poly(acrylic acid-co-vinyl imidazole) hydrogels, which have been used as supports for catalysts. mdpi.com By analogy, copolymerizing 3-(1-Methyl-1H-imidazol-4-yl)acrylic acid with monomers like acrylic acid (AA), N-vinylpyrrolidone, or various acrylates can yield materials with a unique combination of hydrophilicity, thermal stability, and chemical reactivity. nih.govmdpi.com The resulting copolymers can have properties tailored for specific non-biological applications, from industrial catalysis to environmental remediation.

Table 1: Potential Comonomers for 3-(1-Methyl-1H-imidazol-4-yl)acrylic acid and Resulting Polymer Properties

| Comonomer | Potential Polymer Property | Rationale for Property |

|---|---|---|

| Acrylic Acid | Enhanced pH-responsiveness, hydrophilicity | Combination of carboxylic acid and imidazole groups creates a polymer with multiple pH-sensitive sites. nih.gov |

| N-Vinylpyrrolidone | Increased thermal stability, biocompatibility (for non-medical device coatings) | NVP is known to produce thermally stable and water-soluble polymers. |

| Styrene | Modified mechanical strength and hydrophobicity | Incorporation of a rigid, hydrophobic monomer can alter the physical properties of the resulting polymer. |

Polymers derived from acrylic acid are widely utilized in industrial applications, including as scale inhibitors and dispersants, which form the basis of many advanced coatings. google.comeuropa.eu The incorporation of 3-(1-Methyl-1H-imidazol-4-yl)acrylic acid into these polymer systems can significantly enhance their performance, particularly in applications requiring strong adhesion to metal surfaces. The nitrogen atoms in the imidazole ring are excellent ligands for transition metals, a property that can be exploited to create powerful corrosion-inhibiting coatings.

When applied to a metal surface, the imidazole moieties can coordinate directly with the metal, forming a robust, protective polymer layer. This would create a superior barrier to corrosive agents compared to standard poly(acrylic acid) coatings. google.com This same metal-coordinating ability can be harnessed to develop specialized adhesives with high bond strength to metallic substrates.

"Smart" or responsive polymers are materials that undergo significant changes in their physical properties in response to small environmental stimuli. The combination of the acrylic acid backbone and the imidazole side group in polymers containing 3-(1-Methyl-1H-imidazol-4-yl)acrylic acid makes them ideal candidates for creating pH-responsive materials. Hydrogels made from copolymers of acrylic acid and functional monomers are known to exhibit dramatic, reversible changes in volume and transparency in response to shifts in ambient pH. nih.gov

The imidazole moiety has a pKa value in the neutral range, making polymers that contain it exceptionally sensitive to pH changes around 7. This allows for the design of materials that can swell or shrink, or become permeable or impermeable, based on slight variations in acidity or basicity. nih.gov Such responsive architectures could be used in microfluidic devices, chemical sensors, or systems for the controlled capture and release of non-biological chemical species. For example, a clear gel prepared at a specific pH can be made to turn turbid when the pH is lowered, providing a visual indication of a chemical change. nih.gov

Catalysis and Organocatalysis

The imidazole ring is a versatile functional group in the field of catalysis. It can act as a ligand to stabilize and activate metal catalysts or function directly as an organocatalyst.

The lone pair of electrons on the nitrogen atoms of the imidazole ring makes it an effective ligand for a wide variety of metal ions. nih.govmdpi.com This property has been extensively used to construct complex catalytic systems. For example, imidazole-containing ligands have been used to synthesize metal-organic frameworks (MOFs) with applications in chemical sensing and separations. nih.gov

In a highly relevant application, a hydrogel made from a copolymer of acrylic acid and vinyl imidazole was used as a support for palladium nanoparticles. mdpi.com In this system, the imidazole units served to complex and immobilize the palladium, creating a stable and reusable heterogeneous catalyst for important chemical transformations like the Suzuki and Tsuji-Trost reactions. mdpi.com This demonstrates that polymers incorporating 3-(1-Methyl-1H-imidazol-4-yl)acrylic acid could similarly act as scaffolds for various metal catalysts (e.g., Pd, Ni, Cd), enhancing their stability and allowing for easy separation from reaction products. mdpi.comnih.gov

Table 2: Examples of Metal Complexes with Imidazole-Based Ligands and Their Applications

| Metal | Ligand Type | Application | Reference |

|---|---|---|---|

| Cadmium (Cd) | Tris(4-(1H-imidazol-1-yl)phenyl)amine | Fluorescent sensing of nitroaromatics | nih.gov |

| Nickel (Ni) | Tris(4-(1H-imidazol-1-yl)phenyl)amine | Fluorescent sensing of nitroaromatics | nih.gov |

| Technetium (Tc) | Methylimidazole | Synthesis of Tc(V) complexes | mdpi.com |

| Palladium (Pd) | Poly(acrylic acid-co-vinyl imidazole) | Heterogeneous catalyst for Suzuki and Tsuji-Trost reactions | mdpi.com |

Beyond its role as a ligand, the imidazole moiety itself possesses catalytic activity. As a nitrogen-containing heterocycle, it can function as a base or nucleophilic catalyst in various organic reactions. This opens the possibility of using 3-(1-Methyl-1H-imidazol-4-yl)acrylic acid or its polymers as organocatalysts, avoiding the need for metal catalysts altogether.

The imidazole ring can act as a proton shuttle or activate substrates through hydrogen bonding. For instance, tertiary amines like DABCO are used to catalyze the reaction of thiols with propiolate esters. nih.govresearchgate.net The imidazole group within the monomer could potentially play a similar catalytic role. Furthermore, in reactions such as the aldol (B89426) condensation of methyl acetate (B1210297) with formaldehyde (B43269), which is crucial for producing methyl acrylate, catalysts with tunable acidity and basicity are required. researchgate.net A polymer functionalized with 3-(1-Methyl-1H-imidazol-4-yl)acrylic acid would possess both acidic (carboxylic acid) and basic (imidazole) sites, making it a promising candidate for a bifunctional organocatalyst in such transformations.

Table of Mentioned Compounds

| Compound Name |

|---|

| 3-(1-Methyl-1H-imidazol-4-yl)acrylic acid |

| Acrylic Acid |

| N-Vinylpyrrolidone |

| Styrene |

| Methyl Methacrylate |

| Poly(acrylic acid) |

| Poly(acrylic acid-co-vinyl imidazole) |

| Palladium |

| Cadmium |

| Nickel |

| Technetium |

| Manganese |

| Cobalt |

| Copper |

| Tris(4-(1H-imidazol-1-yl)phenyl)amine |

| DABCO (1,4-Diazabicyclo[2.2.2]octane) |

| Methyl Acetate |

| Formaldehyde |

Precursor in Fine Chemical Synthesis

The structural features of 3-(1-Methyl-1H-imidazol-4-yl)acrylic acid make it a valuable building block in organic synthesis, particularly for creating more complex molecules with specific functionalities.

The imidazole nucleus is a fundamental component of many larger heterocyclic systems. researchgate.net The acrylic acid portion of 3-(1-Methyl-1H-imidazol-4-yl)acrylic acid provides a reactive handle for a variety of chemical transformations, including addition and condensation reactions, which are instrumental in forming new rings. For instance, derivatives of imidazole are key starting materials in the synthesis of fused heterocyclic systems like imidazo[1,2-a]pyridines. nih.govrsc.org The general synthetic strategies often involve the cyclization of an imidazole derivative with other reagents to construct the new ring system. A novel three-component, one-pot condensation reaction has been described to produce 1H-imidazol-4-yl-pyridines from aldehydes, o-picolylamines, and isocyanides, highlighting the utility of the imidazole scaffold in constructing complex heterocycles. researchgate.netnih.gov While specific examples detailing the use of 3-(1-Methyl-1H-imidazol-4-yl)acrylic acid in these exact syntheses are not prevalent, its structure is amenable to similar synthetic strategies. The acrylic acid moiety can be modified or participate directly in cyclization reactions to form a variety of heterocyclic structures, making it a promising precursor for the generation of novel chemical entities.

The term "specialty chemicals" refers to a broad category of chemical products that are sold on the basis of their performance or function, rather than their composition. These can include agrochemicals, pharmaceuticals, and electronic chemicals. Imidazole-containing compounds are integral to many of these areas. For example, the synthesis of certain anti-ulcer agents is based on 3-substituted imidazo[1,2-a]pyridines. nih.gov Furthermore, pyrimidine (B1678525) derivatives, which are key components in many specialty chemicals, can be synthesized using intermediates that could potentially be derived from 3-(1-Methyl-1H-imidazol-4-yl)acrylic acid. For instance, the synthesis of a key intermediate for the drugs Imatinib and Nilotinib involves the construction of a pyrimidine ring. google.com The synthesis of a novel cinnamide derivative with potential neuroprotective activity was achieved by coupling a cinnamic acid chloride with a piperazine (B1678402) derivative. scielo.org.za This demonstrates how the acrylic acid functionality can be converted to an acid chloride and then reacted to form larger, functional molecules. Given these precedents, 3-(1-Methyl-1H-imidazol-4-yl)acrylic acid is a viable intermediate for the synthesis of a range of specialty chemicals, where the imidazole and acrylic acid moieties can be strategically modified to achieve the desired final product with specific functionalities.

Analytical Chemistry Reagents

The development of sensitive and selective analytical methods is crucial in many scientific fields. The unique electronic and binding properties of the imidazole ring make it an excellent candidate for the design of analytical reagents. mdpi.com

Chromogenic and fluorescent probes are molecules designed to signal the presence of a specific analyte through a change in color or fluorescence. The imidazole ring is a versatile scaffold for such sensors due to its ability to coordinate with metal ions and form hydrogen bonds with anions. mdpi.comnih.gov The introduction of different functional groups onto the imidazole ring can tune its electronic properties and, consequently, its photophysical response upon binding to an analyte. mdpi.comnih.gov

Imidazole-based fluorescent sensors have been successfully developed for the detection of various ions, including mercury (II). researchgate.netrsc.org These probes often work via mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or fluorescence resonance energy transfer (FRET), which are modulated by the interaction with the target analyte. nih.gov For example, a series of N1-functionalized imidazoles have been synthesized and shown to selectively detect picric acid through fluorescence quenching. rsc.org While direct synthesis of probes from 3-(1-Methyl-1H-imidazol-4-yl)acrylic acid is not extensively documented, its structure provides a clear blueprint for such applications. The acrylic acid group can be functionalized with other chromophores or fluorophores to create more complex sensor molecules, and the imidazole ring can serve as the analyte recognition site. The design and synthesis of imidazole fluorescent probes for the specific recognition of hypochlorous acid and sodium bisulfite have been demonstrated, further underscoring the potential of this class of compounds in analytical chemistry. rsc.org

Beyond the development of new probes, imidazole derivatives themselves can be utilized in various spectroscopic techniques for detection and quantification. The synthesis of novel imidazole derivatives and their characterization by spectroscopic methods is a common practice. mdpi.com For instance, a novel 2,4,5-triheteroarylimidazole was synthesized and its chemosensory ability was evaluated using absorption and emission spectroscopies. mdpi.com The interaction of such compounds with ions can lead to measurable changes in their spectroscopic signatures, which can be used for quantitative analysis.

The synthesis of pyridine-grafted copolymers of acrylic acid–styrene derivatives has been reported, and these materials exhibit fluorescence applications. nih.gov This indicates that the acrylic acid moiety can be polymerized and the resulting material can have useful spectroscopic properties. Therefore, polymers derived from 3-(1-Methyl-1H-imidazol-4-yl)acrylic acid could potentially be used in sensing applications. The inherent spectroscopic properties of the imidazole ring and the conjugated system of the acrylic acid group in 3-(1-Methyl-1H-imidazol-4-yl)acrylic acid suggest its potential for direct use or as a precursor in the development of reagents for spectroscopic analysis.

Corrosion Inhibition Studies and Surface Chemistry (focus on non-biological mechanisms)

The protection of metals from corrosion is a critical aspect of materials science and engineering. Organic molecules, particularly those containing heteroatoms like nitrogen, are effective corrosion inhibitors. Imidazole and its derivatives are well-known for their ability to inhibit the corrosion of various metals, including steel and aluminum, in acidic environments. researchgate.net

The primary mechanism of corrosion inhibition by imidazole derivatives involves the adsorption of the molecule onto the metal surface. This adsorption can be either physical (physisorption), involving electrostatic interactions between the charged metal surface and the inhibitor molecule, or chemical (chemisorption), involving the formation of coordinate bonds between the lone pair electrons of the nitrogen atoms in the imidazole ring and the vacant d-orbitals of the metal atoms. researchgate.net This adsorbed layer acts as a physical barrier, isolating the metal from the corrosive environment.

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are commonly used to evaluate the effectiveness of corrosion inhibitors. Potentiodynamic polarization studies on mild steel in acidic solutions have shown that many organic inhibitors act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. semanticscholar.orgscielo.org.mx EIS measurements can provide information about the charge transfer resistance at the metal-solution interface; an increase in this resistance in the presence of an inhibitor indicates effective corrosion protection. scielo.org.mxresearchgate.net

While specific electrochemical data for 3-(1-Methyl-1H-imidazol-4-yl)acrylic acid is limited, the general behavior of imidazole and acrylic acid derivatives in corrosion inhibition is well-documented. The presence of the imidazole ring with its nitrogen heteroatoms and the pi-electron system, along with the carboxyl group of the acrylic acid moiety, are all features that contribute to effective adsorption on a metal surface.

Below are representative data tables illustrating the kind of information obtained from electrochemical studies of imidazole derivatives as corrosion inhibitors for mild steel in acidic media.

Table 1: Potentiodynamic Polarization Parameters for an Imidazole Derivative on Mild Steel in 1 M HCl

This table presents typical data showing how the presence of an inhibitor changes key electrochemical parameters.

| Inhibitor Concentration (ppm) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Inhibition Efficiency (%) |

|---|---|---|---|

| Blank | -470 | 550 | - |

| 50 | -465 | 180 | 67.3 |

| 100 | -462 | 110 | 80.0 |

| 200 | -458 | 65 | 88.2 |

| 300 | -455 | 40 | 92.7 |

Data is representative and compiled from studies on related imidazole inhibitors. semanticscholar.orgresearchgate.net

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for an Imidazole Derivative on Mild Steel in 1 M HCl

This table illustrates the effect of an inhibitor on the charge transfer resistance and double-layer capacitance.

| Inhibitor Concentration (ppm) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (%) |

|---|---|---|---|

| Blank | 45 | 85 | - |

| 50 | 150 | 50 | 70.0 |

| 100 | 280 | 35 | 83.9 |

| 200 | 450 | 25 | 90.0 |

| 300 | 620 | 20 | 92.7 |

Data is representative and compiled from studies on related imidazole inhibitors. scielo.org.mxresearchgate.net

Future Research Directions and Emerging Paradigms in the Study of 3 1 Methyl 1h Imidazol 4 Yl Acrylic Acid

Development of Novel and Sustainable Synthetic Routes

The industrial and laboratory-scale synthesis of imidazole (B134444) and acrylic acid derivatives is continuously evolving, with a strong emphasis on sustainability, efficiency, and atom economy. Future research into the synthesis of 3-(1-Methyl-1H-imidazol-4-yl)acrylic acid will likely focus on moving away from traditional, often harsh, petrochemical-based methods toward greener, bio-based alternatives. nih.gov

Current synthetic strategies for related structures, such as (E)-3-(1-methyl-1H-imidazol-2-ylthio)acrylic acid, often involve the reaction of a thiol with a propiolate ester, which can result in mixtures of E and Z isomers. nih.govresearchgate.net Future methodologies could improve upon this by developing stereospecific catalysts or reaction conditions that favor the desired isomer, minimizing waste and complex purification steps.

A significant paradigm shift involves the use of renewable feedstocks. google.com Research has demonstrated the feasibility of producing acrylic acid from bio-based sources like furfural, glycerol (B35011), and lactic acid. nih.govresearchgate.net Integrating these bio-based acrylic acid production methods with efficient imidazole synthesis could lead to a fully sustainable route for the target compound. nih.govgoogle.com Another promising avenue is the use of environmentally benign catalytic systems, such as hydrogel-supported palladium catalysts, which have shown high yields and reusability in related reactions conducted in aqueous media. mdpi.com

Table 1: Comparison of Potential Synthetic Approaches

| Approach | Description | Potential Advantages | Key Research Challenges |

|---|---|---|---|